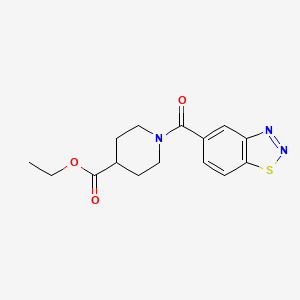

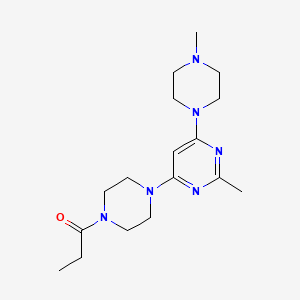

![molecular formula C23H28FN3O2 B5538393 9-(4-fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538393.png)

9-(4-fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 9-(4-Fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one derivatives often involves intricate synthetic routes that include intramolecular spirocyclization of 4-substituted pyridines. This process typically requires in situ activation of the pyridine ring, followed by intramolecular addition of an attached β-dicarbonyl nucleophile. Key studies have developed efficient synthetic methods that highlight the complexity and precision required in constructing such spirocyclic compounds (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallography, revealing complex arrangements and bonding patterns. For instance, research on structurally related molecules showcases the importance of X-ray crystallography in understanding the spatial configuration and intermolecular interactions within the crystal lattice, which directly impacts the compound's reactivity and physical properties (Lv Zhi, 2009).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. The functional groups present within the structure, such as the fluorobenzyl and pyridinylmethyl groups, contribute to the compound's reactivity, enabling it to undergo reactions that are pivotal in medicinal chemistry and material science. Studies have detailed reactions including spirocyclization and functionalization, which are crucial for creating pharmacologically active derivatives or materials with unique properties (Jia Li et al., 2014).

Physical Properties Analysis

The physical properties of 9-(4-Fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its use in chemical synthesis and potential pharmaceutical applications. The crystalline structure, for example, affects the solubility and stability, critical factors in the formulation of drugs and materials (C. Pan et al., 2000).

Applications De Recherche Scientifique

Quinolone Antibacterial Agents

- Research has shown the potential of fluoroquinolone antibacterials substituted at the 7-position with spiroamines, including diazaspiro[5.5]undecane derivatives. These compounds exhibit potent Gram-positive and Gram-negative activity, highlighting their use in antibacterial applications (Culbertson et al., 1990).

Synthesis of Diazaspiro[5.5]undecanes

- A method for constructing 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of 4-substituted pyridines has been developed. This showcases the chemical versatility and ease of synthesizing these compounds, making them suitable for various applications (Parameswarappa & Pigge, 2011).

Antihypertensive Applications

- Certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared for antihypertensive screening, indicating their potential use in treating hypertension. The compounds showed significant antihypertensive activity, mainly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

CCR8 Antagonists

- Certain 3,9-diazaspiro[5.5]undecane derivatives act as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases (Norman, 2007).

Chiral Separation in Pharmaceutical Industry

- Chiral spirocyclic compounds, including diazaspiro[5.5]undecane derivatives, have significant applications in the pharmaceutical industry, potentially serving as active pharmaceutical ingredients or catalysts in synthesizing active enantiomers (Liang et al., 2008).

Anti-HIV Agents

- Pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, including those containing diazaspiro[5.5]undecane, have been investigated for their potential as potent anti-HIV agents (Mizuhara et al., 2012).

Propriétés

IUPAC Name |

9-[(4-fluoro-3-methoxyphenyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O2/c1-29-21-14-19(2-3-20(21)24)15-26-12-8-23(9-13-26)7-4-22(28)27(17-23)16-18-5-10-25-11-6-18/h2-3,5-6,10-11,14H,4,7-9,12-13,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUVWMGMFGFTGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN2CCC3(CCC(=O)N(C3)CC4=CC=NC=C4)CC2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-Fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)

![3-isobutyl-1-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5538324.png)

![2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid](/img/structure/B5538332.png)

![1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5538347.png)

![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5538362.png)

![(1R*,3S*)-3-methoxy-7-[2-(methylthio)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5538374.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5538386.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538408.png)

![[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5538416.png)